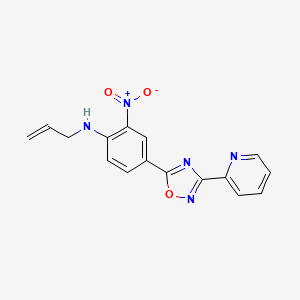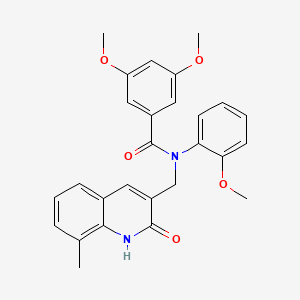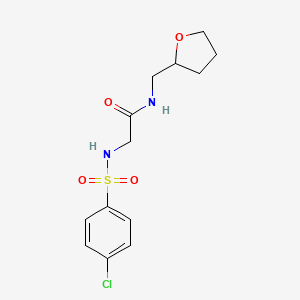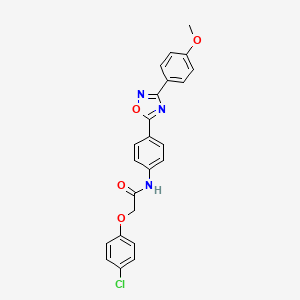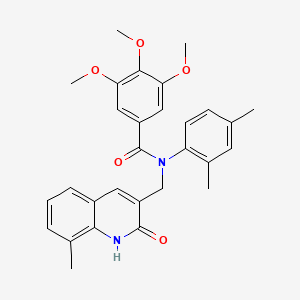
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide, also known as CMDSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CMDSA is a sulfonamide derivative that has shown promising results in drug discovery and development, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown potential in various research fields, particularly in the field of cancer research. Studies have shown that 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide exhibits anticancer activity by inhibiting the growth of cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown potential in the treatment of other diseases such as HIV and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells, making it a potential target for cancer therapy. By inhibiting CAIX, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide disrupts the pH balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability, making it a promising compound for drug development. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is its high purity and yield, making it a viable compound for research applications. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown low toxicity and good bioavailability, making it a promising compound for drug development. However, one of the limitations of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is its limited solubility in water, which can affect its efficacy in certain research applications.
Direcciones Futuras
There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide research. One direction is the optimization of the synthesis method to increase the yield and purity of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide. Another direction is the investigation of the efficacy of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide in combination with other anticancer drugs. Additionally, further research is needed to investigate the potential applications of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide in the treatment of other diseases such as HIV and Alzheimer's disease.
Conclusion:
In conclusion, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is a promising compound with potential applications in various research fields, particularly in the field of cancer research. The synthesis method of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been optimized to yield high purity and yield, making it a viable compound for research applications. The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the inhibition of carbonic anhydrase IX, leading to apoptosis in cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown low toxicity and good bioavailability, making it a promising compound for drug development. There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide research, including the optimization of the synthesis method and investigation of its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,6-dimethylaniline with cyclohexylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroacetyl)acetamide to obtain 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide. The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been optimized to yield high purity and yield, making it a viable compound for research applications.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJVSCUHGRQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

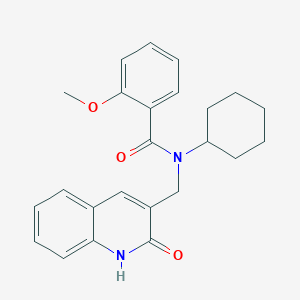
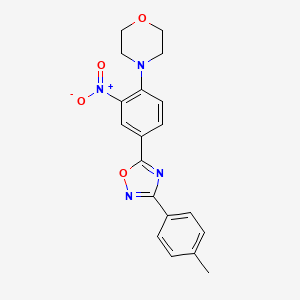
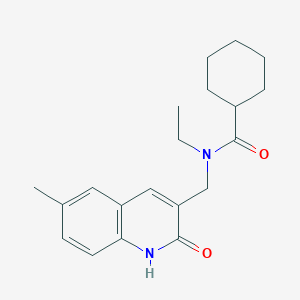
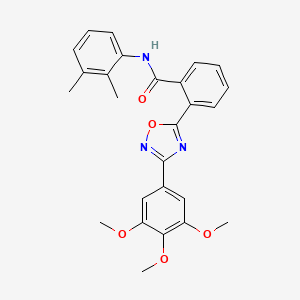
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

